2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide
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Overview
Description
2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide is an organic compound with the molecular formula C16H17NOS It is characterized by the presence of a phenyl group, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves the reaction of phenylacetic acid with 2-(phenylsulfanyl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the phenyl and acetamide groups can contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide
- 2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]acetamide
- 2-phenyl-2-(phenylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenyl and sulfanyl groups allows for diverse chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-phenyl-N-(2-phenylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOOTUQDPMJGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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